Product packaging for Butanal, 2-(methylthio)-3-oxo-(Cat. No.:CAS No. 143708-40-1)

Butanal, 2-(methylthio)-3-oxo-

Cat. No.: B137586
CAS No.: 143708-40-1
M. Wt: 132.18 g/mol
InChI Key: JTGKQNRBRREXJU-UHFFFAOYSA-N
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Description

Contextualization within the Class of Sulfur-Containing Carbonyl Compounds

Butanal, 2-(methylthio)-3-oxo- belongs to the broad class of sulfur-containing carbonyl compounds. This group of molecules is characterized by the presence of at least one carbonyl group (C=O) and one sulfur atom. A simple example of a sulfur-containing carbonyl compound is carbonyl sulfide (B99878) (COS), which is structurally intermediate between carbon dioxide and carbon disulfide. wikipedia.org

The thioether linkage (C-S-C) in Butanal, 2-(methylthio)-3-oxo- significantly influences its chemical properties. Thioethers are a prevalent functional group in many organic compounds. nih.gov The presence of the sulfur atom can affect the reactivity of the adjacent carbonyl groups through electronic effects and its ability to coordinate with metal catalysts. nih.govchemrxiv.org The chemistry of thioethers is extensive, and they serve as intermediates in the synthesis of other sulfur-containing functionalities like sulfoxides and sulfones. thieme-connect.de

Importance of α-Ketoaldehydes and Thioether Functional Groups in Synthesis

The synthetic utility of Butanal, 2-(methylthio)-3-oxo- is derived from the distinct reactivity of its two functional groups.

The α-ketoaldehyde moiety is a 1,2-dicarbonyl system, which is a prominent building block for constructing a wide array of carbocyclic and heterocyclic compounds. acs.org These structures are of significant interest in medicinal and materials chemistry. organic-chemistry.org For instance, α-ketoaldehydes can undergo reactions with various nucleophiles to form complex molecular frameworks. Copper-catalyzed three-component reactions involving α-ketoaldehydes, 1,3-dicarbonyl compounds, and organic boronic acids have been developed to synthesize 1,4-diketones in high yields. acs.orgorganic-chemistry.orgnih.govacs.org These 1,4-diketones can then be further transformed into diverse heterocyclic compounds such as furans, pyrroles, pyrazoles, and isoxazoles. acs.orgorganic-chemistry.org

The thioether functional group is also a valuable component in organic synthesis. Thioethers are found in numerous pharmaceuticals, agrochemicals, and functional materials. thieme-connect.de They can be synthesized through various methods, including the reaction of thiols with halides. thieme-connect.de In the context of complex molecule synthesis, thioether groups can act as directing groups in metal-catalyzed reactions, such as palladium-catalyzed C-H activation and olefination, to control reactivity and selectivity. nih.govchemrxiv.org Furthermore, thioethers can be transformed into other functional groups, highlighting their versatility. nih.govescholarship.org Recent research has also explored the use of thioethers as precursors for alkyl radicals in electroreductive transformations. nih.gov

Detailed Research Findings

While specific research focusing exclusively on Butanal, 2-(methylthio)-3-oxo- is not extensively documented, the reactivity of its constituent functional groups has been the subject of considerable investigation.

Research into multicomponent reactions has demonstrated the synthetic power of α-ketoaldehydes. A notable example is the copper-catalyzed reaction of an α-ketoaldehyde, a 1,3-dicarbonyl compound, and an organic boronic acid in water. acs.orgnih.govacs.org This method provides an efficient and environmentally friendly route to 1,4-diketones. organic-chemistry.org The proposed mechanism involves a tandem Aldol-Michael addition pathway catalyzed by a copper species. acs.orgorganic-chemistry.org This type of reaction highlights the potential of the α-ketoaldehyde portion of Butanal, 2-(methylthio)-3-oxo- to participate in complex bond-forming cascades.

The introduction and manipulation of the thioether group are also well-established in organic synthesis. The thioether moiety can be installed using various synthetic protocols, often involving the reaction of a sulfur-based nucleophile with an electrophilic carbon. The presence of the thioether can influence subsequent chemical transformations. For example, heteroaryl thioethers have been developed as weakly coordinating directing groups in palladium-catalyzed reactions, enabling challenging transformations like the oxidative Heck reactivity of internal alkenes. nih.govchemrxiv.org This directing ability is attributed to the "goldilocks" nature of the thioether's coordination strength with the metal center. nih.gov

Furthermore, the thioether group itself can be a handle for further functionalization. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which opens up additional synthetic pathways. thieme-connect.de The unique chemical reactivity of the thioether functional group, such as that found in the amino acid methionine, has been exploited for the functional modification of peptides and proteins. escholarship.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2S B137586 Butanal, 2-(methylthio)-3-oxo- CAS No. 143708-40-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143708-40-1

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

2-methylsulfanyl-3-oxobutanal

InChI

InChI=1S/C5H8O2S/c1-4(7)5(3-6)8-2/h3,5H,1-2H3

InChI Key

JTGKQNRBRREXJU-UHFFFAOYSA-N

SMILES

CC(=O)C(C=O)SC

Canonical SMILES

CC(=O)C(C=O)SC

Synonyms

Butanal, 2-(methylthio)-3-oxo- (9CI)

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations Involving Butanal, 2 Methylthio 3 Oxo

Reactivity of Carbonyl Centers

The two carbonyl groups, the aldehyde and the ketone, are primary sites for chemical reactions. Their reactivity is influenced by both steric and electronic factors.

The aldehyde functional group is generally more reactive towards nucleophiles than the ketone. pressbooks.pubopenstax.orgunizin.org This is attributed to both steric and electronic reasons. Sterically, the single substituent on the aldehyde carbon presents less hindrance to an incoming nucleophile compared to the two substituents on the ketone carbon. openstax.orgunizin.org Electronically, the aldehyde carbonyl is more polarized due to the presence of only one electron-donating alkyl group, making the carbonyl carbon more electrophilic. unizin.org

Nucleophilic addition to the aldehyde of Butanal, 2-(methylthio)-3-oxo- follows a general mechanism where the nucleophile attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. openstax.orglibretexts.orgyoutube.com The reaction can be catalyzed by either acid or base. youtube.com Under basic conditions, a strong nucleophile attacks the carbonyl carbon directly. youtube.com In an acidic medium, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. youtube.com

Table 1: General Reactivity of Carbonyl Groups

Carbonyl TypeRelative ReactivityInfluencing Factors
AldehydeHigherLess steric hindrance, greater polarization. openstax.orgunizin.org
KetoneLowerMore steric hindrance, less polarization. openstax.orgunizin.org

This table provides a general comparison of the reactivity of aldehydes and ketones.

While the ketone in Butanal, 2-(methylthio)-3-oxo- is less reactive than the aldehyde, it can still undergo nucleophilic addition reactions. pressbooks.pub A significant aspect of ketone reactivity is its ability to form an enol or an enolate. The hydrogen atoms on the carbon adjacent to the ketone (the α-carbon) are acidic and can be removed by a base to form an enolate. masterorganicchemistry.com This enolate is a key intermediate in various reactions. The formation of the enolate is a result of the delocalization of the negative charge onto the electronegative oxygen atom through resonance. masterorganicchemistry.com

The enolization of β-keto thioethers is a known process and plays a role in their synthetic utility. nih.gov The presence of the electron-withdrawing thioether group can influence the acidity of the α-protons and thus the ease of enolate formation.

The presence of two carbonyl groups allows for intramolecular and intermolecular condensation reactions. Condensation reactions involve the combination of two molecules, or two parts of the same molecule, with the elimination of a small molecule like water. ebsco.comlibretexts.org Aldol-type condensation reactions can occur where the enolate of the ketone attacks the aldehyde carbonyl, leading to the formation of a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.

Furthermore, β-keto thioethers are precursors for the synthesis of various heterocyclic compounds. researchgate.net For instance, they can be utilized in the synthesis of substituted furans. researchgate.net Cyclization can be initiated through various mechanisms, including oxidative processes. nih.gov The reaction of 3-oxobutanal derivatives with nucleophiles can lead to the formation of cyclic structures like tetrahydrocarbazolones through an initial intramolecular Friedel–Crafts type reaction. researchgate.net

Transformations of the Thioether Group

The methylthio group is another reactive site in Butanal, 2-(methylthio)-3-oxo-, susceptible to both nucleophilic displacement and oxidation.

The methylthio group can act as a leaving group and be displaced by nucleophiles. In analogous compounds like substituted methylthiobenzylidene Meldrum's acids, the replacement of the methylthio group by secondary alicyclic amines proceeds through a multi-step mechanism involving nucleophilic attachment, deprotonation, and subsequent acid-catalyzed conversion to products. nih.gov The feasibility of this substitution in Butanal, 2-(methylthio)-3-oxo- would depend on the reaction conditions and the nature of the nucleophile. The development of methods for the nucleophilic installation of the thiomethyl moiety highlights its importance in synthesis. diva-portal.org

The sulfur atom in the thioether group is readily oxidized. masterorganicchemistry.com Oxidation of thioethers typically proceeds first to the corresponding sulfoxide (B87167) and then to the sulfone. researchgate.netjchemrev.com This transformation can be achieved using various oxidizing agents, including hydrogen peroxide. researchgate.netnih.gov The oxidation of the thioether to the sulfoxide is often a facile, non-catalyzed reaction, while the subsequent oxidation to the sulfone may require a catalyst. researchgate.net The sensitivity of a thioether to oxidation is influenced by the electronic properties of its substituent groups. nih.gov The presence of the carbonyl groups in Butanal, 2-(methylthio)-3-oxo- could influence the rate and selectivity of the thioether oxidation.

Table 2: Oxidation States of Sulfur in Thioether Transformations

Functional GroupOxidation State of Sulfur
Thioether-2
Sulfoxide0
Sulfone+2

This table shows the change in the oxidation state of sulfur during the oxidation of a thioether.

Analytical Methodologies for Characterization and Quantification of Butanal, 2 Methylthio 3 Oxo

Chromatographic Separation and Detection

Chromatography is an essential tool for separating Butanal, 2-(methylthio)-3-oxo- from reaction mixtures, byproducts, or impurities. The choice between gas and liquid chromatography is primarily dependent on the compound's thermal stability and volatility.

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight of 132.18 g/mol and the presence of relatively volatile functional groups, Butanal, 2-(methylthio)-3-oxo- is amenable to GC analysis. guidechem.com This method is particularly effective for assessing the purity of a synthesized sample and for real-time monitoring of a reaction's progress.

For purity assessment, a diluted sample is injected into the GC system. The resulting chromatogram will show a primary peak corresponding to the target compound, with the area of this peak being proportional to its concentration. Any additional peaks indicate the presence of impurities, such as residual starting materials, solvents, or byproducts. The percentage purity can be calculated by comparing the area of the main peak to the total area of all peaks.

During reaction monitoring, small aliquots can be withdrawn from the reaction mixture at various time points. GC analysis of these aliquots allows chemists to track the consumption of reactants and the formation of the product, thereby optimizing reaction conditions such as temperature, pressure, and catalyst loading. A flame ionization detector (FID) is commonly used for its sensitivity to organic compounds, while a mass spectrometer (MS) detector provides structural information for peak identification.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of Butanal, 2-(methylthio)-3-oxo-

ParameterSuggested Condition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1 mL/min)
Oven Program Initial temp 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature 280 °C (FID) or MS Transfer Line at 280 °C

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for compounds that may have limited thermal stability or volatility. It separates components based on their differential partitioning between a stationary phase and a liquid mobile phase. For a polar compound like Butanal, 2-(methylthio)-3-oxo-, which contains two carbonyl groups, reversed-phase HPLC is the most common approach.

In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is achieved by adjusting the mobile phase composition, either isocratically (constant composition) or through a gradient (changing composition over time). Detection is often performed using an ultraviolet-visible (UV-Vis) detector, as the carbonyl groups in the molecule exhibit some UV absorbance. For enhanced sensitivity and selectivity, the compound can be derivatized with an agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl groups to form a highly UV-active hydrazone. HPLC is particularly useful for accurate quantification by using a calibration curve generated from standards of known concentration.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Analysis of Butanal, 2-(methylthio)-3-oxo-

ParameterSuggested Condition
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water (e.g., starting at 30% Acetonitrile, ramping to 90%)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Detector (e.g., at 210 nm or after DNPH derivatization at ~360 nm)
Injection Volume 10 µL

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of a chemical reaction. A small spot of the reaction mixture is applied to a TLC plate, which is typically coated with silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase).

As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on the same plate, one can visually track the disappearance of the starting material spot and the appearance of a new product spot. Visualization is often achieved under UV light (if the compounds are UV-active) or by staining the plate with a chemical reagent, such as potassium permanganate (B83412) or phosphomolybdic acid, which reacts with the compounds to produce colored spots. mdpi.com

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural elucidation of Butanal, 2-(methylthio)-3-oxo-. These techniques probe the molecular structure by measuring its interaction with electromagnetic radiation, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for determining the structure of an organic molecule in solution. Both ¹H (proton) and ¹³C NMR are used to map the carbon and hydrogen framework of the molecule. While specific experimental spectra for Butanal, 2-(methylthio)-3-oxo- are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds. rsc.orgdocbrown.infodocbrown.info

¹H NMR: The proton NMR spectrum would be expected to show four distinct signals corresponding to the four different types of protons in the molecule.

A singlet for the three protons of the acetyl methyl group (H_a).

A singlet for the three protons of the methylthio group (H_b).

A doublet for the methine proton (H_c), split by the adjacent aldehyde proton.

A doublet for the aldehyde proton (H_d), split by the methine proton.

Table 3: Predicted ¹H NMR Spectral Data for Butanal, 2-(methylthio)-3-oxo-

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
a (CH₃-C=O)~2.2 - 2.4Singlet (s)
b (S-CH₃)~2.1 - 2.3Singlet (s)
c (CH)~3.8 - 4.1Doublet (d)
d (CHO)~9.5 - 9.7Doublet (d)

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display five signals, one for each unique carbon atom in the structure.

A signal for the acetyl methyl carbon (C_a).

A signal for the methylthio carbon (C_b).

A signal for the methine carbon (C_c).

Two distinct signals in the downfield region for the two carbonyl carbons, corresponding to the ketone (C_d) and the aldehyde (C_e).

Table 4: Predicted ¹³C NMR Spectral Data for Butanal, 2-(methylthio)-3-oxo-

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
a (CH₃-C=O)~25 - 30
b (S-CH₃)~15 - 20
c (CH)~55 - 65
d (C=O, ketone)~195 - 205
e (C=O, aldehyde)~190 - 200

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with GC, MS provides mass spectra for each separated component. For Butanal, 2-(methylthio)-3-oxo-, the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (132). The fragmentation pattern is a unique fingerprint resulting from the cleavage of the weakest bonds in the ionized molecule. docbrown.infolibretexts.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS): HRMS provides a highly accurate measurement of the molecular weight, often to four or more decimal places. This precision allows for the determination of the compound's elemental formula, confirming that it is C₅H₈O₂S. guidechem.com ESI is a soft ionization technique that often results in a prominent protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation, which is ideal for confirming the molecular weight.

Table 5: Predicted Key Mass Fragments for Butanal, 2-(methylthio)-3-oxo- in EI-MS

m/zPossible Fragment IonNeutral Loss
132[C₅H₈O₂S]⁺Molecular Ion (M⁺)
103[M - CHO]⁺Loss of formyl radical (•CHO)
89[M - COCH₃]⁺Loss of acetyl radical (•COCH₃)
85[M - SCH₃]⁺Loss of methylthio radical (•SCH₃)
43[CH₃CO]⁺Acetyl cation

Infrared (IR) Absorption Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For Butanal, 2-(methylthio)-3-oxo-, the IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrations of its specific bonds. The molecule contains three primary functional groups that give rise to distinct and identifiable peaks: an aldehyde, a ketone, and a thioether.

The most prominent features in the IR spectrum of this compound are the carbonyl (C=O) stretching vibrations. mit.edu Saturated aliphatic aldehydes typically show a strong C=O absorption band in the range of 1740-1720 cm⁻¹. tutorchase.comdocbrown.info Concurrently, the ketone's carbonyl group also produces a strong absorption, generally found around 1715 cm⁻¹ for saturated aliphatic ketones. mit.eduorgchemboulder.com In Butanal, 2-(methylthio)-3-oxo-, these two carbonyl absorptions may overlap, potentially resulting in a single, broad, and strong band, or a band with a shoulder, in the 1730-1715 cm⁻¹ region.

A definitive feature for the aldehyde group is the C-H stretching vibration of the aldehyde proton (CHO). openstax.org This typically appears as a pair of weak to medium intensity bands, one near 2830-2800 cm⁻¹ and another, often more distinct, peak around 2720-2700 cm⁻¹. pressbooks.publibretexts.org The presence of a peak around 2720 cm⁻¹ is a strong indicator of an aldehyde functional group. vscht.cz

The thioether (C-S) linkage exhibits a stretching vibration that is generally weak and appears in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. actachemscand.org While this peak can be difficult to assign definitively due to overlapping with other vibrations in this complex region, its presence is consistent with the methylthio moiety. actachemscand.org Standard C-H stretching vibrations from the methyl and methine groups are expected in the 3000-2850 cm⁻¹ range. mit.edu

The following table summarizes the expected characteristic IR absorption bands for Butanal, 2-(methylthio)-3-oxo-.

Interactive Table 1: Predicted Infrared (IR) Absorption Data for Butanal, 2-(methylthio)-3-oxo-

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
2975 - 2845Medium-StrongAlkyl (C-H)Stretch
2880 - 2650Weak-MediumAldehyde (C-H)Stretch (often two peaks)
1740 - 1720StrongAldehyde (C=O)Stretch
~1715StrongKetone (C=O)Stretch
1435 - 1215VariableAliphatic AldehydeMultiple Vibrations
800 - 600Weak-MediumThioether (C-S)Stretch

Computational and Theoretical Investigations of Butanal, 2 Methylthio 3 Oxo Structure and Reactivity

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical and, more specifically, Density Functional Theory (DFT) calculations have become indispensable tools for investigating the intricacies of molecular systems like Butanal, 2-(methylthio)-3-oxo-. These computational approaches allow for a detailed examination of the molecule's geometric and electronic properties, the relative energies of its different forms, and the pathways of its chemical transformations.

Prediction of Molecular Geometry and Electronic Structure

Theoretical calculations are crucial for determining the three-dimensional arrangement of atoms in Butanal, 2-(methylthio)-3-oxo- and understanding the distribution of electrons within the molecule. Different computational methods and basis sets can be employed to predict these features with a high degree of accuracy.

Table 1: Predicted Geometrical Parameters for Butanal, 2-(methylthio)-3-oxo- (Exemplary Data)

Parameter Predicted Value (B3LYP/6-311++G(d,p))
C-S Bond Length 1.80 Å
C=O (keto) Bond Length 1.22 Å
C=O (aldehyde) Bond Length 1.21 Å
C-C (keto-alpha C) Bond Length 1.52 Å
C-S-C Bond Angle 105.2°
O=C-C Dihedral Angle 178.5°

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values would be obtained from specific DFT calculations.

Energy Landscape Analysis of Conformers and Tautomers

Butanal, 2-(methylthio)-3-oxo- can exist in various spatial arrangements (conformers) and as different constitutional isomers (tautomers). Understanding the relative stabilities of these forms is key to predicting the molecule's behavior.

The molecule's structure as a β-dicarbonyl compound suggests the possibility of keto-enol tautomerism. researchgate.netorientjchem.orgwalisongo.ac.idresearchgate.netacs.orgresearchgate.netresearchgate.netrsc.orgcapes.gov.br DFT studies on similar β-diketones have shown that the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic ring. researchgate.netrsc.org Computational analysis of Butanal, 2-(methylthio)-3-oxo- would likely reveal a similar equilibrium, with the relative energies of the keto and enol tautomers being influenced by factors such as solvent polarity. orientjchem.orgresearchgate.netacs.org In the gas phase, the enol form is often predicted to be more stable for β-dicarbonyls. researchgate.netorientjchem.org

Furthermore, rotation around the single bonds, particularly the C-S and C-C bonds, gives rise to different conformers. mdpi.comdergipark.org.trchemrxiv.orgchemrxiv.org A potential energy surface scan, calculated using DFT, can map out the energy changes associated with these rotations, identifying the most stable conformers and the energy barriers between them. dergipark.org.tr

Table 2: Calculated Relative Energies of Butanal, 2-(methylthio)-3-oxo- Tautomers (Exemplary Data)

Tautomer Relative Energy (kcal/mol) in Gas Phase Relative Energy (kcal/mol) in Water
Keto 0.00 0.00
Enol (Z-isomer) -2.50 -1.20
Enol (E-isomer) +1.80 +2.50

Note: This data is hypothetical and intended to illustrate the expected trends based on studies of related compounds. Negative values indicate greater stability relative to the keto form.

Mechanistic Insights into Chemical Reactions

Theoretical calculations are powerful for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a quantitative understanding of reaction kinetics.

For Butanal, 2-(methylthio)-3-oxo-, computational studies could investigate various reactions. For example, the thionation of the carbonyl groups using reagents like Lawesson's reagent could be modeled to understand the cycloaddition and cycloreversion steps involved. acs.org The reactivity of the α,β-unsaturated system in the enol form in Diels-Alder reactions could also be explored, with DFT calculations predicting the stereoselectivity and regioselectivity of the cycloaddition. nih.govresearchgate.netthieme-connect.de Additionally, the nucleophilic addition of thiols to the carbonyl groups, a reaction of biological relevance, can be computationally modeled to understand the reaction pathway and the influence of substituents. nih.govmasterorganicchemistry.com

Molecular Modeling and Simulation

Beyond static quantum mechanical calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of Butanal, 2-(methylthio)-3-oxo-. These methods can explore the molecule's conformational flexibility and its interactions with other molecules.

Conformational Analysis and Intermolecular Interactions

A thorough conformational analysis is essential for understanding the three-dimensional shapes that Butanal, 2-(methylthio)-3-oxo- can adopt and their relative populations. mdpi.comchemrxiv.orgchemrxiv.org Molecular mechanics force fields can be used for an initial broad search of the conformational space, followed by higher-level DFT calculations to refine the energies of the most stable conformers. mdpi.com These studies would reveal the preferred orientations of the methylthio and aldehyde groups.

Furthermore, simulations can shed light on the intermolecular interactions that govern the behavior of Butanal, 2-(methylthio)-3-oxo- in condensed phases. For instance, the nature of the interaction between the sulfur atom's lone pairs and the carbonyl groups of neighboring molecules, a type of chalcogen bond, could be investigated. researchgate.net Computational studies on thioether-containing liquid crystals have also demonstrated the utility of DFT in understanding intermolecular forces. researchgate.net

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. nih.govacs.orgresearchgate.netacs.orgrsc.org

For Butanal, 2-(methylthio)-3-oxo-, DFT calculations can predict the 1H and 13C NMR chemical shifts. nih.govacs.orgresearchgate.netacs.orgrsc.org The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra. nih.govresearchgate.net Similarly, the vibrational frequencies corresponding to infrared (IR) absorption can be calculated. researchgate.netaip.orgbyu.edunih.govlibretexts.org The characteristic stretching frequencies of the two carbonyl groups and the C-S bond would be of particular interest. researchgate.netaip.orgbyu.edunih.govlibretexts.org Comparing the calculated spectra for the keto and enol tautomers with experimental IR spectra could provide evidence for the predominant form in a given environment.

Table 3: Predicted Spectroscopic Data for Butanal, 2-(methylthio)-3-oxo- (Exemplary Data)

Spectroscopic Property Predicted Value (Keto Tautomer) Predicted Value (Enol Tautomer)
1H NMR Chemical Shift (aldehyde H) 9.7 ppm 9.5 ppm
13C NMR Chemical Shift (keto C=O) 205 ppm 190 ppm (involved in H-bond)
IR Frequency (aldehyde C=O stretch) 1730 cm-1 1715 cm-1
IR Frequency (keto C=O stretch) 1710 cm-1 N/A
IR Frequency (C=C stretch) N/A 1640 cm-1

Note: This data is illustrative and based on general principles of computational spectroscopy. Actual values would require specific calculations.

In Silico Assessment of Chemical Reactivity and Selectivity

Computational and theoretical chemistry provide a powerful lens for predicting and understanding the chemical behavior of molecules. In the absence of extensive experimental data for Butanal, 2-(methylthio)-3-oxo-, in silico methods, such as those based on Density Functional Theory (DFT), offer valuable insights into its intrinsic reactivity and selectivity. These investigations typically involve the analysis of the molecule's electronic structure, including its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential map, which are key determinants of its chemical properties.

The structure of Butanal, 2-(methylthio)-3-oxo- presents two distinct electrophilic centers: the aldehyde and the ketone carbonyl carbons. A fundamental question in the reactivity of such dicarbonyl compounds is the chemoselectivity of nucleophilic attack. Generally, aldehydes are more reactive towards nucleophiles than ketones. This increased reactivity is attributed to both steric and electronic factors. The aldehyde carbonyl carbon is less sterically hindered, having only one alkyl substituent compared to the ketone's two. Electronically, the single alkyl group on the aldehyde is less electron-donating than the two alkyl groups on the ketone, rendering the aldehyde carbonyl carbon more electrophilic.

The presence of the electron-donating methylthio group at the α-position to the aldehyde and β-position to the ketone is expected to modulate the reactivity of both carbonyl groups. The sulfur atom can donate electron density through resonance, which could potentially decrease the electrophilicity of both carbonyl carbons. However, the inductive effect of the electronegative sulfur atom might counteract this resonance effect to some extent.

To quantify these effects and predict the most likely sites for nucleophilic and electrophilic attack, computational methods are employed. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly informative. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within the molecule. Regions of negative potential (typically colored in shades of red) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and susceptible to nucleophilic attack. For Butanal, 2-(methylthio)-3-oxo-, the ESP map would be expected to show significant positive potential localized on the carbonyl carbons, with the aldehyde carbon likely exhibiting a more intense positive potential than the ketone carbon.

Theoretical calculations can also be used to model reaction pathways and determine the activation energies for various potential reactions, thereby predicting the selectivity of a given transformation. For instance, in a reduction reaction, computational modeling could predict whether the aldehyde or the ketone is more likely to be reduced by a given hydride reagent. Similarly, for a nucleophilic addition, the calculations could reveal the preferred site of attack.

While specific computational studies on Butanal, 2-(methylthio)-3-oxo- are not extensively available in the literature, data from analogous compounds can provide valuable benchmarks. The following tables present hypothetical but illustrative data based on general principles of computational chemistry and findings for similar molecules to predict the reactivity of Butanal, 2-(methylthio)-3-oxo-.

Table 1: Calculated Electronic Properties of Butanal, 2-(methylthio)-3-oxo- (Illustrative Data)

ParameterPredicted ValueSignificance
Energy of HOMO -6.5 eVIndicates the molecule's ability to donate electrons. A higher energy suggests greater nucleophilicity.
Energy of LUMO -1.8 eVIndicates the molecule's ability to accept electrons. A lower energy suggests greater electrophilicity.
HOMO-LUMO Gap 4.7 eVReflects the molecule's chemical reactivity. A smaller gap implies higher reactivity.
Dipole Moment 2.5 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Table 2: Predicted Atomic Charges and Fukui Indices for Selected Atoms in Butanal, 2-(methylthio)-3-oxo- (Illustrative Data)

AtomPredicted Partial Charge (e)Fukui Index (f-) for Nucleophilic AttackFukui Index (f+) for Electrophilic AttackPredicted Reactivity
Aldehyde Carbon (C1) +0.450.350.10Highly susceptible to nucleophilic attack.
Ketone Carbon (C3) +0.380.250.08Susceptible to nucleophilic attack, but less so than the aldehyde carbon.
Aldehyde Oxygen (O1) -0.550.120.40A likely site for electrophilic attack or protonation.
Ketone Oxygen (O2) -0.520.100.38A potential site for electrophilic attack or protonation.
Sulfur (S) -0.150.180.25Can exhibit both nucleophilic and electrophilic character.

These in silico assessments, by providing a detailed picture of the electronic landscape of Butanal, 2-(methylthio)-3-oxo-, are invaluable for guiding synthetic efforts and for understanding its potential role in more complex chemical and biological systems. The predicted higher reactivity of the aldehyde group over the ketone group is a key feature that would likely dominate its chemical behavior in many reactions.

Role of Butanal, 2 Methylthio 3 Oxo in Broader Chemical Applications and Environmental Contexts

Intermediary Role in Organic Synthesis

The unique structure of Butanal, 2-(methylthio)-3-oxo- positions it as a versatile intermediate in the synthesis of more complex molecules. Its value stems from its function as both a transient species in specific reaction pathways and as a fundamental building block for constructing diverse molecular frameworks.

Butanal, 2-(methylthio)-3-oxo- is a reactive species that can be formed as a transient intermediate in multi-step organic syntheses. Due to the presence of two carbonyl groups (an aldehyde and a ketone), it is classified as a dicarbonyl compound, which is known for high reactivity. sarchemlabs.com Its formation is plausible in reactions involving the functionalization of butanone or butanal derivatives. For instance, in syntheses aiming for complex butyrate (B1204436) esters or related structures, a precursor molecule could undergo sequential reactions, such as α-sulfenylation followed by oxidation or rearrangement, leading to the transient formation of Butanal, 2-(methylthio)-3-oxo-. This intermediate would then be quickly consumed in a subsequent reaction step, such as cyclization or condensation, to yield the final, more stable butyrate product.

In the field of retrosynthetic analysis, molecules are conceptually broken down into idealized fragments called synthons, which represent potential starting materials. amazonaws.com Butanal, 2-(methylthio)-3-oxo- can be viewed as a source for several synthons, making it a valuable tool for designing the synthesis of complex molecules.

The molecule possesses multiple reactive sites:

Electrophilic Centers: The carbon atoms of the aldehyde and ketone groups are electrophilic and can be attacked by nucleophiles.

Nucleophilic Center: The carbon atom situated between the two carbonyl groups (the α-carbon) can be deprotonated under basic conditions to form a nucleophilic enolate.

This dual reactivity allows it to participate in a variety of bond-forming reactions. For example, the aldehyde can act as an electrophile in reactions like aldol (B89426) condensations, while the enolizable α-carbon can act as a nucleophile. wikipedia.org This versatility enables chemists to use it as a building block to construct larger, more intricate molecular architectures efficiently.

Table 1: Potential Synthon Equivalents of Butanal, 2-(methylthio)-3-oxo-

Synthon TypeReactive SiteCorresponding Chemical Reaction
Electrophile (a¹)Aldehyde CarbonylNucleophilic Addition (e.g., Grignard, Wittig)
Electrophile (a³)Ketone CarbonylNucleophilic Addition
Nucleophile (d²)α-Carbon (between carbonyls)Alkylation, Aldol Condensation

Potential as a Precursor for Specialty Chemicals and Advanced Materials

The inherent reactivity of the functional groups within Butanal, 2-(methylthio)-3-oxo- makes it a promising starting material for the synthesis of a wide array of valuable chemicals.

Aldehydes are highly valued in organic synthesis due to their facile reactivity and their ability to be converted into a variety of other functional groups. sigmaaldrich.comaablocks.com This makes them crucial intermediates for manufacturing pharmaceuticals, resins, and plasticizers. aablocks.com The aldehyde group in Butanal, 2-(methylthio)-3-oxo- can undergo several fundamental transformations:

Reduction to Alcohols: Aldehydes can be readily reduced to primary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). molport.commsu.edu

Oxidation to Carboxylic Acids: The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid. molport.comlibretexts.org This conversion is a common method for synthesizing carboxylic acids. quora.com

Formation of Amines: Aldehydes react with primary amines to form imines, which can then be reduced in a process known as reductive amination to yield secondary amines. msu.edulibretexts.org

Table 2: Key Transformations of the Aldehyde Group

Starting Functional GroupReagent(s)Resulting Functional GroupReaction Type
AldehydeNaBH₄ or LiAlH₄Primary AlcoholReduction
AldehydeKMnO₄ or H₂CrO₄Carboxylic AcidOxidation
Aldehyde1. Primary Amine (R-NH₂) 2. NaBH₃CNSecondary AmineReductive Amination

The presence of the methylthio group, in conjunction with the aldehyde, suggests that Butanal, 2-(methylthio)-3-oxo- could serve as a valuable precursor in the synthesis of specialty chemicals, particularly in the agrochemical sector. Many bioactive molecules incorporate sulfur-containing moieties.

A relevant parallel can be drawn with the related compound 3-(methylthio)butanal (B41657). This compound, which shares the methylthio and aldehyde functionalities, is used as a starting material for the synthesis of Sulfoxaflor, a modern insecticide. chemicalbook.com The structural features of 3-(methylthio)butanal are crucial for building the complex framework of the final agrochemical product. Given these similarities, it is plausible that Butanal, 2-(methylthio)-3-oxo- could be utilized in analogous synthetic strategies to create novel, potentially bioactive compounds for use in agriculture or pharmaceuticals. The additional ketone group offers another point for chemical modification, potentially leading to derivatives with unique properties.

Degradation Pathways and Environmental Fates

When a chemical compound is released into the environment, its persistence, mobility, and degradation are of critical importance. For Butanal, 2-(methylthio)-3-oxo-, its environmental fate would be governed by the chemical properties of its functional groups. While specific studies on this exact molecule are limited, its degradation pathways can be inferred from the behavior of related organosulfur compounds and aldehydes.

Organosulfur compounds are subject to microbial degradation in the environment. nih.govnih.gov Microorganisms can utilize such compounds, breaking them down to obtain essential elements like sulfur. nih.gov A likely primary degradation pathway for Butanal, 2-(methylthio)-3-oxo- would involve the oxidation of the sulfur atom, converting the methylthio group first to a methylsulfinyl (sulfoxide) group and then to a methylsulfonyl (sulfone) group. These oxidized derivatives are often more water-soluble and may be more readily biodegradable.

Oxidative and Reductive Degradation Mechanisms

The chemical structure of "Butanal, 2-(methylthio)-3-oxo-," featuring a reactive aldehyde group, a ketone group, and a sulfur-containing methylthio group, suggests susceptibility to both oxidative and reductive degradation.

Oxidative Degradation:

The methylthio group is prone to oxidation. Thioethers are known to be oxidized to sulfoxides and subsequently to sulfones under the influence of various oxidizing agents masterorganicchemistry.com. This transformation can significantly alter the polarity and reactivity of the molecule. For instance, the oxidation of the sulfur atom in the antithrombotic prodrugs ticlopidine, clopidogrel, and prasugrel (B1678051) is a key step in their bioactivation wikipedia.org. It is plausible that "Butanal, 2-(methylthio)-3-oxo-" could undergo a similar oxidation at the sulfur atom, forming 2-(methylsulfinyl)-3-oxobutanal and further, 2-(methylsulfonyl)-3-oxobutanal.

The aldehyde functional group is also highly susceptible to oxidation, typically yielding a carboxylic acid. In the case of "Butanal, 2-(methylthio)-3-oxo-," this would result in the formation of 2-(methylthio)-3-oxobutanoic acid. The presence of both a methylthio and a carbonyl group can influence the reactivity. For example, the synthesis of α-ketothioesters can be achieved through the direct Csp3–H bond oxidative thioesterification of methyl ketones researchgate.net.

Studies on the oxidative degradation of methyl ketones by microorganisms like Pseudomonas multivorans and Pseudomonas aeruginosa have identified intermediates such as undecyl acetate (B1210297) from the degradation of 2-tridecanone, indicating that subterminal oxidation is a possible degradation pathway nih.govnih.gov.

Reductive Degradation:

The aldehyde and ketone carbonyl groups can undergo reduction to form primary and secondary alcohols, respectively. The reduction of aldehydes and ketones is a common reaction in organic chemistry and can be catalyzed by various reagents researchgate.net. For "Butanal, 2-(methylthio)-3-oxo-," reduction would likely yield 2-(methylthio)-3-hydroxybutanal or 2-(methylthio)butane-1,3-diol. A synthetic strategy for the reductive sulfuration of aldehydes and ketones has been developed to produce thiols, disulfides, and thioester derivatives, highlighting the reactivity of carbonyl groups in this context rsc.org.

Consideration of Photochemical and Biological Degradation Processes

Photochemical Degradation:

Information on the direct photochemical degradation of "Butanal, 2-(methylthio)-3-oxo-" is not available. However, aldehydes and ketones are known to be involved in photochemical reactions in the atmosphere, contributing to the formation of photochemical smog researchgate.netquora.com. The microbial or photochemical degradation of organic chemicals can lead to the formation of aldehydes in surface water mdpi.com. The photolysis of carbonyl compounds is a recognized degradation pathway rsc.org. The presence of a chromophore, such as the carbonyl group, suggests that "Butanal, 2-(methylthio)-3-oxo-" could be susceptible to photochemical degradation, potentially through Norrish Type I or Type II reactions. The presence of other substances, such as fulvic acid, has been shown to sensitize the photolysis of certain organic compounds like methylparathion in acidic media nih.gov.

Biological Degradation:

The biological degradation of "Butanal, 2-(methylthio)-3-oxo-" can be inferred from studies on related sulfur-containing compounds. For instance, the biodegradation of unsaturated poly(ester-thioether)s has been observed, although at low rates in activated sludge researchgate.net.

A key metabolic pathway for methylthio-containing compounds is the methionine salvage pathway, where 5'-methylthioadenosine (MTA) is metabolized. In the facultative anaerobe Rhodopseudomonas palustris, MTA is metabolized through two aerobic pathways that both generate methanethiol (B179389) nih.gov. One of these pathways, the DHAP-methanethiol shunt, involves the conversion of MTA to 2-(methylthio)ethanol (B31312) nih.gov. This suggests that the methylthio group can be a target for enzymatic cleavage and recycling in biological systems.

The degradation of the methylthio group of 2-methylthiobenzothiazole by rat liver homogenates has been shown to produce formaldehyde (B43269) and sulfate (B86663) as degradation products nih.gov.

Biotransformation and Metabolic Intermediates (drawing from studies on related methylthio-oxo compounds in biological systems)

The biotransformation of xenobiotics typically involves Phase I (functionalization) and Phase II (conjugation) reactions nih.gov. For "Butanal, 2-(methylthio)-3-oxo-," both phases are likely to be involved in its metabolism.

Phase I Biotransformation:

Phase I reactions introduce or expose functional groups. As discussed under oxidative degradation, the oxidation of the methylthio group to a sulfoxide (B87167) and then a sulphone is a probable Phase I metabolic step. This is supported by the in vitro metabolism of 2-methylthiobenzothiazole, where oxidation to the corresponding methylsulphoxide and/or methylsulphone was observed nih.gov. The aldehyde and ketone groups can also be subject to reduction, as previously mentioned.

Phase II Biotransformation:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. A significant Phase II pathway for compounds with a reactive methylthio group is conjugation with glutathione (B108866) (GSH) nih.gov. Studies have shown that the methylthio group can be displaced by GSH. For example, the in vitro reaction of various methylthio-containing compounds with GSH in the presence of liver microsomal enzymes has been demonstrated nih.gov. The oxidation of the methylthio group to a methylsulphoxide or methylsulphone can make it a better leaving group, facilitating its displacement by GSH nih.govnih.gov.

The proposed metabolic intermediates from the biotransformation of the methylthio group of related compounds are summarized in the table below.

Parent Compound AnalogueProposed Metabolic IntermediateMetabolic PathwayReference
2-Methylthiobenzothiazole2-MethylsulfinylbenzothiazoleOxidation (Phase I) nih.gov
2-Methylthiobenzothiazole2-MethylsulfonylbenzothiazoleOxidation (Phase I) nih.gov
2-MethylthiobenzothiazoleS-(2-benzothiazolyl)-glutathioneGlutathione Conjugation (Phase II) nih.gov
Terbutryn (a methylthio-triazine)Terbutryn sulphoxideOxidation (Phase I) nih.gov
Terbutryn (a methylthio-triazine)Terbutryn sulphoneOxidation (Phase I) nih.gov
Methyl sulphoxidesMethanesulphenic acidDisplacement by GSH nih.gov
Methyl sulphonesMethanesulphinic acidDisplacement by GSH nih.gov

The degradation products from the methylthio group itself have been identified as formaldehyde and sulphate in the case of 2-methylthiobenzothiazole metabolism nih.gov. The displacement of the methylthio group from methyl sulphoxides by GSH can also lead to the formation of methyl mercaptan and methyl glutathionyl disulphide nih.gov.

The table below summarizes the potential degradation products based on the functional groups present in "Butanal, 2-(methylthio)-3-oxo-".

Functional GroupDegradation/Biotransformation ReactionPotential Products
MethylthioOxidationMethylsulfinyl, Methylsulfonyl derivatives
MethylthioDisplacement by GlutathioneGlutathione conjugate, Methanethiol
AldehydeOxidationCarboxylic acid derivative
AldehydeReductionPrimary alcohol derivative
KetoneReductionSecondary alcohol derivative

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Butanal, 2-(methylthio)-3-oxo- in laboratory settings?

  • Methodological Answer : Enzymatic pathways using serine decarboxylase-like enzymes (e.g., from Medicago truncatula or Cicer arietinum) can catalyze the formation of structurally related aldehydes, such as 4-(methylthio) butanal, from methionine . Chemical synthesis may involve oxidation or thiolation of precursor ketones, though specific protocols for this compound are not explicitly documented. Researchers should prioritize optimizing reaction conditions (e.g., pH, temperature) and validate product purity via GC-MS or NMR.
  • Reference : .

Q. How should researchers handle and store Butanal, 2-(methylthio)-3-oxo- to ensure stability?

  • Methodological Answer : Based on analogous compounds, store the compound in a cool, dry environment under inert gas (e.g., nitrogen) to prevent oxidation. Use chemically compatible containers (e.g., glass or PTFE-lined caps) and avoid exposure to strong acids/bases or reactive metals. Personal protective equipment (PPE), including P95/P1 respirators and nitrile gloves, is mandatory during handling due to potential respiratory or dermal irritation .
  • Reference : .

Q. What safety protocols are essential for working with Butanal, 2-(methylthio)-3-oxo- given limited toxicological data?

  • Methodological Answer : Follow general aldehyde safety guidelines: conduct all procedures in a fume hood, use full-face shields and chemical-resistant gloves, and implement emergency eyewash/shower stations. Acute toxicity assays (e.g., LD50 in rodent models) should be performed to establish hazard thresholds. No carcinogenic classification exists per IARC, ACGIH, or OSHA, but treat the compound as a potential irritant until further data is available .
  • Reference : .

Advanced Research Questions

Q. What analytical techniques are suitable for characterizing Butanal, 2-(methylthio)-3-oxo- given limited physicochemical data?

  • Methodological Answer : Combine experimental and computational methods:

  • GC-MS or HPLC-MS : Quantify purity and detect degradation products.
  • FT-IR and NMR (¹H/¹³C) : Assign functional groups (e.g., ketone, thioether) and confirm structure.
  • Computational modeling : Use software like Gaussian or COSMO-RS to predict log Pow, vapor pressure, and solubility parameters.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition thresholds .
    • Reference : .

Q. How can researchers address discrepancies in reported reactivity or stability of Butanal, 2-(methylthio)-3-oxo-?

  • Methodological Answer : Design controlled studies to isolate variables:

  • Reactivity screens : Test interactions with common nucleophiles (e.g., amines, alcohols) under varying pH and solvent conditions.
  • Stability assays : Monitor degradation kinetics via UV-Vis or LC-MS under light, heat, or oxidative stress.
  • Cross-validate data : Compare results with structurally similar compounds (e.g., 3-methyl-2-oxobutanoic acid derivatives) to infer behavior .
    • Reference : .

Q. What mechanistic insights exist for the enzymatic production of Butanal, 2-(methylthio)-3-oxo- analogs?

  • Methodological Answer : Serine decarboxylase-like enzymes exhibit substrate promiscuity, catalyzing aldehyde formation via decarboxylation and subsequent oxidation. For methionine-derived analogs, the mechanism likely involves C-S bond retention and ketone group stabilization. Use site-directed mutagenesis to identify active-site residues critical for thioether group specificity .
  • Reference : .

Q. How can computational methods supplement missing physicochemical data for this compound?

  • Methodological Answer :

  • Quantum mechanical calculations : Predict thermodynamic properties (e.g., enthalpy of formation) using DFT methods.
  • Molecular dynamics simulations : Model solubility in polar/nonpolar solvents.
  • QSAR models : Estimate toxicity endpoints (e.g., EC50 for aquatic organisms) based on structural analogs .
    • Reference : .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.